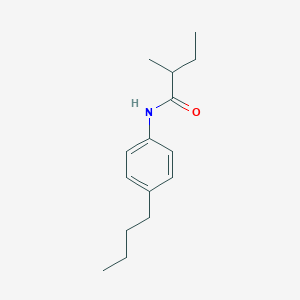

N-(4-butylphenyl)-2-methylbutanamide

説明

N-(4-butylphenyl)-2-methylbutanamide (CAS: 335203-84-4, C₁₅H₂₃NO, MW: 233.35 g/mol) is a butanamide derivative characterized by a 4-butylphenyl substituent linked to a 2-methylbutanamide backbone. Its structure confers moderate lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. Its analogs, however, are often prepared through nucleophilic substitution or multicomponent reactions, as seen in related studies .

特性

分子式 |

C15H23NO |

|---|---|

分子量 |

233.35g/mol |

IUPAC名 |

N-(4-butylphenyl)-2-methylbutanamide |

InChI |

InChI=1S/C15H23NO/c1-4-6-7-13-8-10-14(11-9-13)16-15(17)12(3)5-2/h8-12H,4-7H2,1-3H3,(H,16,17) |

InChIキー |

SKQZJRQMKZPVSO-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(C)CC |

正規SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(C)CC |

溶解性 |

6.7 [ug/mL] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Schiff Base Derivatives

Schiff bases derived from 2-methylbutanamide, such as N-(4-methoxybenzylidene)-2-methylbutanamide and N-(4-(dimethylamino)benzylidene)-2-methylbutanamide, share the 2-methylbutanamide core but incorporate aromatic aldehyde-derived substituents. For example, such derivatives are synthesized via condensation of 2-methylbutanamide with substituted benzaldehydes, yielding compounds with varied solubility and bioactivity .

| Property | N-(4-butylphenyl)-2-methylbutanamide | Schiff Base Derivatives |

|---|---|---|

| Core Structure | Butanamide | Schiff base + butanamide |

| Key Substituents | 4-Butylphenyl | Methoxy/dimethylamino benzylidene |

| Bioactivity | Limited data (see analogs) | Antibacterial (variable efficacy) |

Thiazole and Thiazolidinone Derivatives

Thiazole-based analogs like 2-(4-butylphenyl)-4-methylthiazole-5-carbonitrile (14) and thiazolidinones (e.g., C1-C6 in ) replace the amide group with heterocyclic rings. These structural changes significantly alter biological properties:

- Thiazole carboxamides (e.g., Compound 12–15 ) exhibit enhanced antibacterial activity due to the thiazole ring’s electron-rich nature, which facilitates target binding .

- Thiazolidinones (e.g., C1-C6) display broad bioactivity (antiviral, anticonvulsant) but require rigorous safety evaluations. coli WP2 assays at 1 mM/plate, suggesting a favorable safety profile .

Other Butanamide Analogs

- N-(4-chloro-3-nitrophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide: Features bulky tert-pentyl and electron-withdrawing nitro groups, enhancing stability but reducing solubility. Such modifications are common in agrochemicals .

- N-[2-(4-Hydroxyphenyl)ethyl]-2-methylbutanamide (8e) : Incorporates a hydroxyphenylethyl group, improving hydrogen-bonding capacity and aqueous solubility. Mass spectrometry (EI-MS: 221 [M⁺]) confirms structural integrity .

| Property | N-(4-butylphenyl)-2-methylbutanamide | Bulky Substituent Analogs | Hydroxyethyl Analogs |

|---|---|---|---|

| Key Substituents | 4-Butylphenyl | tert-Pentyl, nitro | Hydroxyphenylethyl |

| Solubility | Moderate | Low | High |

| Application Potential | Pharmaceuticals | Agrochemicals | Drug delivery systems |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。